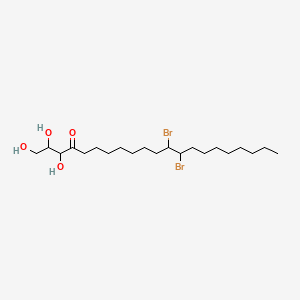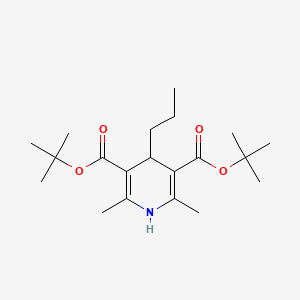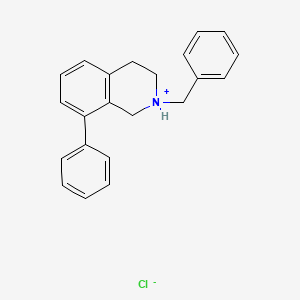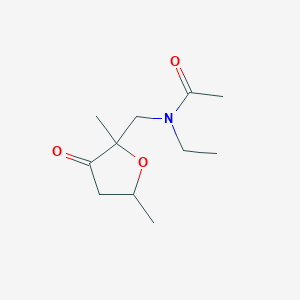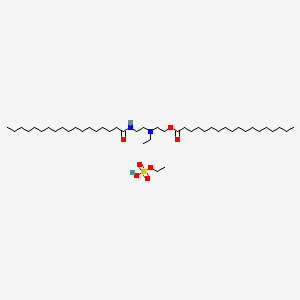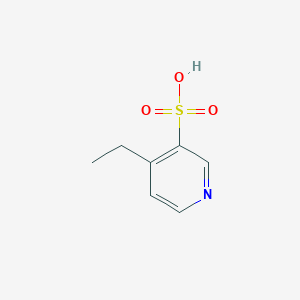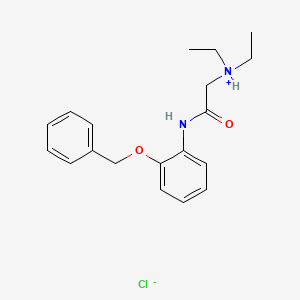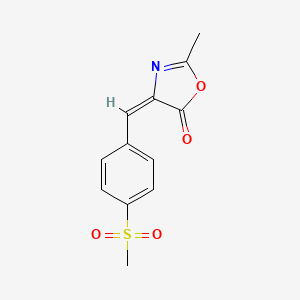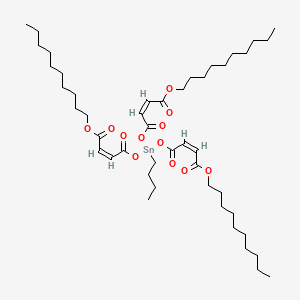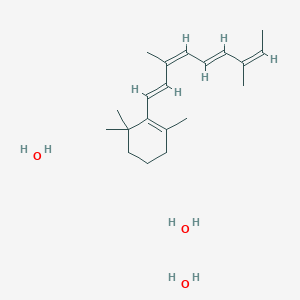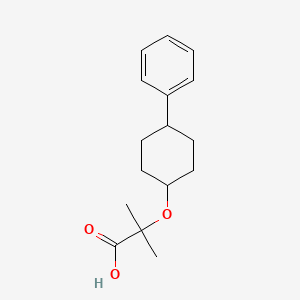
Propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- is a complex organic compound with a unique structure that includes a propionic acid moiety and a phenylcyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- typically involves multiple steps. One common method includes the reaction of benzyl cyanide with dimethyl carbonate and potassium carbonate, followed by heating to 100-300°C under pressure. This process yields 2-phenyl propionitrile, which is then hydrolyzed and bromomethylated to produce the final compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions to minimize by-products and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins
Wirkmechanismus
The mechanism of action of propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexaprofen: A compound with a similar structure but different functional groups, used as an anti-inflammatory agent.
2-(4-Methoxyphenoxy) Propionic Acid: Another related compound with sweetness inhibitory activity.
Uniqueness
Propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- is unique due to its specific combination of a propionic acid moiety and a phenylcyclohexyl group
Eigenschaften
CAS-Nummer |
99661-91-3 |
|---|---|
Molekularformel |
C16H22O3 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
2-methyl-2-(4-phenylcyclohexyl)oxypropanoic acid |
InChI |
InChI=1S/C16H22O3/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
SLXUGVRIPZZCIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)OC1CCC(CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


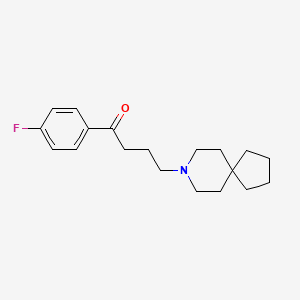
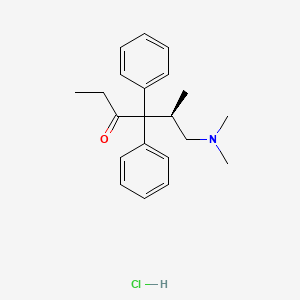
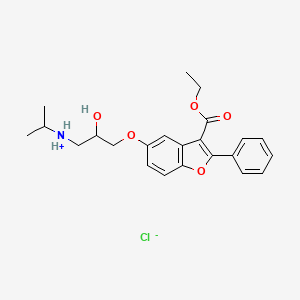
![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride](/img/structure/B13776307.png)
